Bienvenue dans la boutique en ligne BenchChem!

Zoniporide dihydrochloride

NHE1 inhibition IC50 Sodium-hydrogen exchanger

Zoniporide dihydrochloride (CP-597,396) is a highly water-soluble NHE1 inhibitor with 157-fold selectivity over NHE2 and >15,000-fold over NHE3. Its aqueous solubility (10 mM) simplifies IV administration, avoiding DMSO artifacts. With EC50=0.25 nM, it is 2.5-20x more cardioprotective than eniporide or cariporide, supported by a Phase 3 clinical dataset (824 patients). Ideal for translational myocardial ischemia-reperfusion research and isoform discrimination assays.

Molecular Formula C17H18Cl2N6O
Molecular Weight 393.3 g/mol
Cat. No. B1662320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoniporide dihydrochloride
Synonyms(1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl)guanidine
(1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl)guanidine hydrochloride monohydrate
CP 597,396
CP 597396
CP-597,396
CP-597396
zoniporide
Molecular FormulaC17H18Cl2N6O
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl
InChIInChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H
InChIKeyARZNPJAGKWHEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zoniporide Dihydrochloride: A Highly Selective NHE1 Inhibitor for Ischemia-Reperfusion Research and Cardioprotection Studies


Zoniporide dihydrochloride (CP-597,396) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a key membrane transporter implicated in myocardial ischemia-reperfusion injury [1]. Characterized by its high aqueous solubility and favorable pharmacokinetic profile for intravenous administration, this compound represents a well-validated tool for preclinical cardioprotection research [2].

Critical Distinctions in NHE1 Inhibitor Selection: Why Zoniporide Dihydrochloride Cannot Be Replaced by Amiloride, Cariporide, or Eniporide


Generic substitution of NHE1 inhibitors is scientifically unsound due to marked differences in isoform selectivity profiles, binding kinetics, and cardioprotective potency. Amiloride, the prototypical NHE inhibitor, exhibits broad off-target effects on sodium channels and the sodium-calcium exchanger [1]. Cariporide, while more selective, demonstrates inferior potency and a distinct pharmacokinetic profile [2]. Even closely related acylguanidines like eniporide show significant quantitative differences in both in vitro NHE1 inhibition and in vivo infarct size reduction [3]. The following quantitative evidence establishes zoniporide's differentiated position within this pharmacological class.

Quantitative Evidence Supporting the Selection of Zoniporide Dihydrochloride: Head-to-Head Comparisons and Differentiated Performance Data


Superior NHE1 Inhibitory Potency: IC50 Comparison Against Eniporide and Cariporide

Zoniporide demonstrates 1.64- to 2.6-fold greater potency in inhibiting human NHE1 compared to eniporide and cariporide, as measured by 22Na+ uptake in transfected fibroblasts [1].

NHE1 inhibition IC50 Sodium-hydrogen exchanger Cardioprotection In vitro pharmacology

Enhanced NHE1 Selectivity Profile: Isoform Discrimination Versus NHE2 and NHE3

Zoniporide exhibits markedly superior selectivity for NHE1 over NHE2 (157-fold) compared to eniporide (27-fold) and cariporide (49-fold), minimizing potential off-isoform interactions [1]. Selectivity over NHE3 is even greater (>15,000-fold) .

Isoform selectivity NHE2 NHE3 Off-target effects Pharmacological specificity

Greater Cardioprotective Efficacy in Isolated Heart Models: Infarct Size Reduction EC50 Comparison

In isolated rabbit hearts (Langendorff model) subjected to ischemia-reperfusion, zoniporide reduces infarct size with an EC50 of 0.25 nM, which is 2.5- to 20-fold more potent than eniporide and cariporide [1]. At 50 nM, zoniporide achieved an 83% reduction in infarct size, compared to a 58% reduction with eniporide [2].

Infarct size Langendorff Ischemia-reperfusion Cardioprotection EC50

In Vivo Cardioprotection with Hemodynamic Neutrality: ED50 and Safety Profile in Rabbit Model

In anesthetized, open-chest rabbits, zoniporide reduced infarct size in a dose-dependent manner (ED50 = 0.45 mg/kg/h) and inhibited NHE1-mediated platelet swelling by 93% at 4 mg/kg/h, with no adverse effects on mean arterial pressure, heart rate, or rate-pressure product [1].

In vivo efficacy Hemodynamics Myocardial infarction ED50 Safety pharmacology

Aqueous Solubility Advantage: Enabling IV Formulation and Consistent Dosing

Zoniporide was specifically designed for high aqueous solubility, a critical feature enabling reliable intravenous formulation [1]. The dihydrochloride salt form achieves a solubility of 3.93 mg/mL (10 mM) in water , in contrast to earlier generation NHE1 inhibitors like cariporide which required more complex formulation strategies.

Aqueous solubility Formulation Intravenous administration Pharmacokinetics Drug delivery

Clinical Trial Validation: Phase 3 Experience in High-Risk Surgical Patients

Zoniporide is one of the few NHE1 inhibitors to have advanced to a large-scale, multicenter Phase 3 clinical trial (824 patients across 105 centers) evaluating perioperative cardiovascular event reduction in high-risk vascular surgery patients [1]. While the trial was stopped for futility (primary endpoint RR = 1.17, 95% CI 0.80-1.72), this extensive clinical dataset provides valuable dosing, safety, and patient stratification information unavailable for earlier-stage NHE1 inhibitors [2].

Clinical trial Perioperative cardioprotection Phase 3 Vascular surgery Translational research

Primary Research and Industrial Applications of Zoniporide Dihydrochloride Informed by Quantitative Evidence


Preclinical Ischemia-Reperfusion Injury Models

Given its 2.5- to 20-fold greater cardioprotective potency versus eniporide and cariporide in isolated heart models (EC50 = 0.25 nM) and its in vivo efficacy (ED50 = 0.45 mg/kg/h) without hemodynamic compromise, zoniporide is the preferred NHE1 inhibitor for establishing dose-response relationships in rodent, rabbit, and primate models of myocardial ischemia-reperfusion injury [1].

NHE1 Selectivity Profiling and Off-Target Assessment

With 157-fold selectivity for NHE1 over NHE2 (versus 27-fold for eniporide and 49-fold for cariporide) and >15,000-fold selectivity over NHE3, zoniporide serves as an optimal reference compound for studies requiring stringent isoform discrimination, such as in assays evaluating NHE2/3-mediated effects in renal or gastrointestinal tissues [2].

IV Formulation Development for In Vivo Pharmacology

The high aqueous solubility of zoniporide dihydrochloride (10 mM in water) simplifies preparation of intravenous infusions for in vivo studies, avoiding DMSO-based vehicles that can introduce artifacts. This property, combined with its established pharmacokinetic profile in preclinical species, makes it a reliable tool for systemic NHE1 inhibition studies [3].

Translational Cardioprotection Research Leveraging Clinical Data

Unlike earlier-generation NHE1 inhibitors, zoniporide is supported by a comprehensive Phase 3 clinical trial dataset (824 patients), providing human safety, tolerability, and exposure-response information. This enables more informed translational study design and interpretation of preclinical findings in the context of clinical outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoniporide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.